N-methyl-N-phenyl-1H-imidazole-1-carboxamide
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Overview
Description
N-methyl-N-phenyl-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-phenyl-1H-imidazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of imidazole with methyl formate (or other formate esters) under basic conditions . Another method includes the acid-catalyzed methylation of imidazole by methanol . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as hydroxyl, amino, or halogen groups .
Scientific Research Applications
N-methyl-N-phenyl-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1H-imidazole-1-carboxamide
- N-phenyl-1H-imidazole-1-carboxamide
- 1H-imidazole-1-carboxamide
Uniqueness
N-methyl-N-phenyl-1H-imidazole-1-carboxamide is unique due to the presence of both methyl and phenyl groups on the imidazole ring.
Properties
CAS No. |
92289-43-5 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-methyl-N-phenylimidazole-1-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-13(10-5-3-2-4-6-10)11(15)14-8-7-12-9-14/h2-9H,1H3 |
InChI Key |
BJNJXUMEIRTTPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Purity |
95 |
Origin of Product |
United States |
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